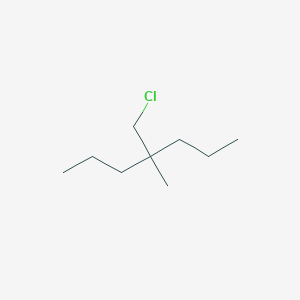

4-(Chloromethyl)-4-methylheptane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(クロロメチル)-4-メチルヘプタンは、第4炭素原子にクロロメチル基とメチル基が結合したヘプタン骨格を特徴とする有機化合物です。この化合物は、その独特の構造と反応性により、化学のさまざまな分野で注目されています。

2. 製法

合成経路と反応条件

4-(クロロメチル)-4-メチルヘプタンの合成は、通常、4-メチルヘプタンのクロロメチル化を伴います。一般的な方法の1つは、塩化亜鉛などの触媒の存在下、4-メチルヘプタンとホルムアルデヒドおよび塩酸を反応させることです。反応は、クロロメチル基の選択的な形成を確実にするために、制御された温度条件で行われます。

工業生産方法

工業的な環境では、4-(クロロメチル)-4-メチルヘプタンの生産は、連続フロー反応器を使用してスケールアップすることができます。この方法は、反応パラメータをより適切に制御でき、最終生成物の収率と純度が向上します。また、生産プロセスの環境への影響を最小限に抑えるため、環境に優しい触媒と溶媒の使用が強調されています。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-4-methylheptane typically involves the chloromethylation of 4-methylheptane. One common method includes the reaction of 4-methylheptane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process.

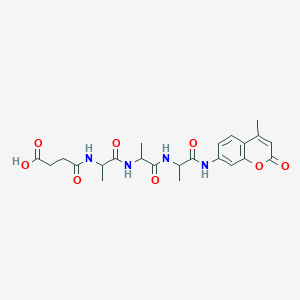

化学反応の分析

反応の種類

4-(クロロメチル)-4-メチルヘプタンは、次のようなさまざまな化学反応を起こします。

置換反応: クロロメチル基は、水酸化物イオンなどの求核剤によって置換され、アルコールが生成されます。

酸化反応: この化合物は酸化されて、対応するアルデヒドまたはカルボン酸を生成します。

還元反応: クロロメチル基を還元すると、対応するメチル誘導体が得られます。

一般的な試薬と条件

置換: 高温の水溶液中の水酸化ナトリウム。

酸化: 酸性条件下での過マンガン酸カリウムまたは三酸化クロム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

主要な生成物

置換: 4-メチル-4-ヘプタノール。

酸化: 4-メチルヘプタナールまたは4-メチルヘプタン酸。

還元: 4-メチルヘプタン。

4. 科学研究における用途

4-(クロロメチル)-4-メチルヘプタンは、科学研究においていくつかの用途があります。

化学: より複雑な有機分子の合成における中間体として使用されます。

生物学: 生物学的巨大分子との潜在的な相互作用について研究されています。

医学: 特に医薬品化合物の合成において、創薬への潜在的な用途について調査されています。

産業: 特殊化学品やポリマーの生産に使用されています。

科学的研究の応用

4-(Chloromethyl)-4-methylheptane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and polymers.

作用機序

4-(クロロメチル)-4-メチルヘプタンの作用機序は、さまざまな求核剤および求電子剤との反応性に関連しています。クロロメチル基は特に反応性が高く、この化合物は幅広い化学反応に関与することができます。関与する分子標的および経路は、特定の反応とそれが行われる条件によって異なります。

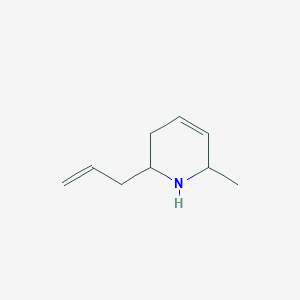

6. 類似の化合物との比較

類似の化合物

4-クロロベンジルクロリド: クロロメチル基を持つ点で類似していますが、芳香環構造が異なります。

4-クロロメチル-5-メチル-1,3-ジオキソラン-2-オン: クロロメチル基とジオキソラン環が含まれています。

4-クロロメチルフェニルトリメトキシシラン: クロロメチル基とシラン部分を持っています。

独自性

4-(クロロメチル)-4-メチルヘプタンは、その脂肪族ヘプタン骨格により、芳香族化合物または複素環式化合物と比較して、異なる反応性と性質を示すため、独特です。この独自性は、このような構造的特徴が望まれる特定の合成用途において、この化合物を貴重なものにしています。

類似化合物との比較

Similar Compounds

4-Chlorobenzyl chloride: Similar in having a chloromethyl group but differs in the aromatic ring structure.

4-Chloromethyl-5-methyl-1,3-dioxol-2-one: Contains a chloromethyl group and a dioxolane ring.

4-Chloromethylphenyltrimethoxysilane: Features a chloromethyl group and a silane moiety.

Uniqueness

4-(Chloromethyl)-4-methylheptane is unique due to its aliphatic heptane backbone, which imparts different reactivity and properties compared to aromatic or heterocyclic compounds. This uniqueness makes it valuable in specific synthetic applications where such structural characteristics are desired.

特性

分子式 |

C9H19Cl |

|---|---|

分子量 |

162.70 g/mol |

IUPAC名 |

4-(chloromethyl)-4-methylheptane |

InChI |

InChI=1S/C9H19Cl/c1-4-6-9(3,8-10)7-5-2/h4-8H2,1-3H3 |

InChIキー |

XSJVSAVAOIJIJF-UHFFFAOYSA-N |

正規SMILES |

CCCC(C)(CCC)CCl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

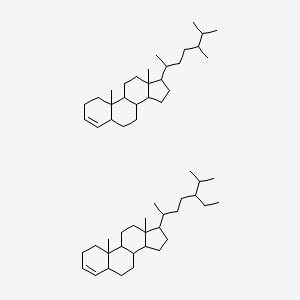

![1,8-Dihydroxy-2-[5-hydroxy-2-methoxy-7-methyl-9,10-dioxo-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracen-1-yl]-3-methoxy-6-methylanthracene-9,10-dione](/img/structure/B12106059.png)

![2-[[1-[3-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridin-4-ylidene]amino]aniline;hydrochloride](/img/structure/B12106111.png)

![2-[[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N,N-dimethylethanamine](/img/structure/B12106130.png)